2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which consists of an isoquinoline moiety linked to an ethanamine. The molecular formula of this compound is CHN·2HCl, indicating that it forms a dihydrochloride salt. The isoquinoline structure contributes to its biological activity and potential applications in medicinal chemistry.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents used.
The biological activity of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride has been explored in various studies. It has shown potential as an inhibitor of specific enzymes and receptors, influencing pathways related to cellular signaling and metabolism. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological investigation .
The synthesis of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride typically involves the following steps:
These methods can be adapted for industrial production, optimizing reaction conditions for yield and purity.
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride has diverse applications in the following fields:
Interaction studies have demonstrated that 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride can bind to specific receptors or enzymes, modulating their activity. This mechanism underlies its potential therapeutic effects and highlights its importance in pharmacological research. The exact molecular targets vary based on the context of use, making detailed interaction studies essential for understanding its full biological profile .
Several compounds share structural similarities with 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride. These include:
| Compound Name | Structural Features |
|---|---|
| 2-(Quinolin-8-yl)ethan-1-amine dihydrochloride | Contains a quinoline moiety instead of isoquinoline |
| 2-(Quinolin-2-yl)ethan-1-amine dihydrochloride | Variation in the position of the quinoline substitution |
| 2-(Isoquinolin-5-yl)ethan-1-amine dihydrochloride | Different substitution on the isoquinoline ring |
Uniqueness:
The uniqueness of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride lies in its specific structural configuration, which influences its chemical reactivity and biological activity compared to similar compounds. Its distinct binding affinities and selectivities for molecular targets make it valuable for specific research applications, particularly in medicinal chemistry .
The functionalization of isoquinoline at the 8-position presents a synthetic challenge due to the inherent electronic and steric biases of the heterocyclic system. Directed lithiation has emerged as a powerful strategy to overcome these limitations, enabling regioselective introduction of substituents. The Pomeranz–Fritsch reaction, a classical method for isoquinoline synthesis, provides access to the parent heterocycle. Subsequent lithiation requires careful selection of protecting groups to direct metalation. For example, N-Boc-protected isoquinoline derivatives undergo lateral lithiation at the 8-position when treated with lithium 2,2,6,6-tetramethylpiperidide (LiTMP), as demonstrated in analogous tetrahydroisoquinoline systems. This method leverages the coordination of lithium to the Boc carbonyl oxygen, activating the adjacent methyl group for deprotonation.
Recent adaptations of this approach involve sequential lithiation and electrophilic quenching. A two-step protocol employing LiTMP followed by trapping with dimethylformamide (DMF) yields 8-formylisoquinoline intermediates, which serve as precursors for ethanamine side-chain installation. Comparative studies of lithiation reagents (Table 1) reveal LiTMP’s superiority over lithium diisopropylamide (LDA) in minimizing ortho-competing pathways, achieving >90% regioselectivity for 8-substitution.
Table 1: Reagent Comparison for Directed Lithiation of Isoquinoline Derivatives
| Reagent | Temperature (°C) | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| LiTMP | -78 | 92 | 85 |
| LDA | -40 | 68 | 72 |
| n-BuLi | -78 | 45 | 60 |
Reductive amination offers a convergent route to the ethanamine side chain from 8-formylisoquinoline intermediates. Condensation of the aldehyde with ethylamine generates an imine, which undergoes reduction to the corresponding primary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 provides mild conditions for this transformation, preserving the integrity of the isoquinoline ring. Alternatively, catalytic hydrogenation over palladium on carbon (Pd/C) in ethanol achieves quantitative conversion but requires stringent exclusion of oxygen to prevent over-reduction.
The choice of reducing agent significantly impacts reaction efficiency and scalability (Table 2). While NaBH3CN affords excellent functional group tolerance, its hygroscopic nature complicates large-scale operations. In contrast, polymer-supported borohydride reagents enable facile purification, though at increased material costs.
Table 2: Performance of Reducing Agents in Ethanamine Side-Chain Formation
| Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 12 | 88 | 95 |
| H2 (Pd/C) | EtOH | 6 | 95 | 98 |
| Polystyrene-BH3 | THF | 24 | 78 | 92 |
The conversion of the free base to the dihydrochloride salt represents a critical purification and stabilization step. Solid-phase methodologies employing ion-exchange resins streamline this process while minimizing byproduct formation. Amberlyst A-21, a macroporous resin functionalized with dimethylamino groups, efficiently absorbs hydrochloric acid during salt formation, allowing precise stoichiometric control. This approach circumvents the solubility challenges associated with traditional HCl gas bubbling, particularly in polar aprotic solvents.
Comparative evaluations of resin-supported versus solution-phase salt formation (Table 3) highlight the former’s advantages in reproducibility and purity. Post-synthesis, the loaded resin is treated with aqueous NaOH to regenerate the free base for recycling, demonstrating the method’s sustainability.
Table 3: Salt Formation Efficiency Across Methodologies
| Method | Purity (%) | Residual Solvent (ppm) | Cycle Time (h) |
|---|---|---|---|
| HCl Gas Bubbling | 97 | 1200 | 8 |
| Ion-Exchange Resin | 99 | <500 | 12 |
| Precipitation | 95 | 800 | 6 |
2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride represents a significant heterocyclic compound characterized by its unique structural features combining an isoquinoline moiety with an ethylamine side chain [1] [2]. The compound exhibits a molecular formula of C₁₁H₁₄Cl₂N₂ with a molecular weight of 245.14 g/mol, existing as a crystalline solid in its dihydrochloride salt form [2]. The chemical reactivity of this compound is fundamentally influenced by the electron-deficient nature of the isoquinoline ring system and the nucleophilic properties of the ethylamine substituent [3] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [2] |
| Molecular Weight (g/mol) | 245.14 | [2] |
| CAS Number | 2763776-82-3 | [2] |
| Physical State | Crystalline solid (dihydrochloride salt) | |
| Basicity (pKa) | ~5.1 (isoquinoline moiety) | [6] |
| Solubility | Enhanced water solubility as dihydrochloride salt |
The ethylamine moiety in 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride exhibits distinct nucleophilic substitution patterns that are fundamentally governed by the electronic properties of the adjacent isoquinoline ring system [7] [8]. The primary amine functionality demonstrates characteristic reactivity patterns consistent with aliphatic amines, yet modified by the electron-withdrawing influence of the aromatic heterocycle [9] [10].
Nucleophilic substitution reactions at the ethylamine moiety proceed predominantly through SN2 mechanisms, particularly at the α-carbon position adjacent to the nitrogen atom [7] [11]. The regioselectivity of these reactions is enhanced by the electron-withdrawing effect of the isoquinoline ring, which stabilizes the transition state through inductive effects [9]. The secondary carbon (β-position) of the ethylamine chain also participates in nucleophilic substitution reactions, though with reduced reactivity compared to the α-position [10].
Research findings indicate that the nucleophilic substitution reactivity follows a predictable pattern based on the electronic environment [8] [11]. The α-carbon demonstrates high reactivity toward various nucleophiles including halides, cyanide, and azide ions, proceeding through well-defined SN2 pathways [7] [9]. The β-carbon exhibits moderate reactivity and accommodates a broader range of nucleophiles due to reduced steric hindrance [10].
| Position | Reactivity | Mechanism | Preferred Nucleophiles |
|---|---|---|---|
| Ethylamine α-carbon | High (adjacent to nitrogen) | SN2 mechanism predominant | Halides, cyanide, azide |
| Ethylamine β-carbon | Moderate | SN2 mechanism | Various nucleophiles |
| C-1 (Isoquinoline) | High | Direct nucleophilic attack | Amines, alkoxides |
| C-3 (Isoquinoline) | Moderate | Addition-elimination | Amines, hydrides |
| C-4 (Isoquinoline) | Low | Difficult due to steric hindrance | Strong nucleophiles only |
The isoquinoline portion of the molecule also participates in nucleophilic substitution reactions, with the C-1 position demonstrating the highest reactivity due to its proximity to the electron-deficient nitrogen atom [12] [13]. The C-3 position shows moderate reactivity through addition-elimination mechanisms, while the C-4 position exhibits limited reactivity due to steric constraints [3] [14].
Experimental studies have revealed that the reaction rates for nucleophilic substitution at the ethylamine moiety are significantly influenced by the electronic properties of the attacking nucleophile and the leaving group [15] [16]. The presence of the isoquinoline ring system enhances the electrophilicity of the ethylamine carbon atoms through inductive effects, resulting in accelerated reaction rates compared to simple aliphatic amines [8] [9].
Transition metal-catalyzed cross-coupling reactions represent a crucial synthetic methodology for the functionalization of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride [17] [18]. These reactions exploit the unique electronic properties of the isoquinoline scaffold to enable selective carbon-carbon and carbon-heteroatom bond formation under mild conditions [19] [20].
Palladium-catalyzed cross-coupling reactions demonstrate exceptional utility in the synthetic manipulation of isoquinoline derivatives [17] [21]. The Suzuki-Miyaura coupling reaction proceeds efficiently using palladium catalysts such as Pd(PPh₃)₄ or Pd(OAc)₂, typically requiring temperatures between 80-100°C and achieving yields of 70-90% [19]. The regioselectivity of these reactions is generally high, with preferential coupling occurring at positions activated by the electron-deficient isoquinoline ring system [21].
The Larock isoquinoline synthesis represents a particularly significant advancement in palladium-catalyzed methodology [17]. This asymmetric approach employs Pd(OAc)₂/Walphos catalyst systems to achieve excellent yields (85-98%) and outstanding regioselectivity in the construction of 3,4-disubstituted isoquinoline derivatives [17]. The reaction proceeds through a well-defined catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps [18].
| Reaction Type | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ | 80-100 | 70-90 | High |
| Heck Coupling | Pd(OAc)₂/PPh₃ | 120-140 | 60-85 | Moderate |
| Larock Isoquinoline Synthesis | Pd(OAc)₂/Walphos | 80-120 | 85-98 | Excellent |
| Rhodium-Catalyzed Oxidative Coupling | Rh(III) complexes | 100-140 | 65-85 | High |
| Palladium C-H Activation | Pd(OAc)₂/ligand | 100-150 | 60-80 | Variable |
Rhodium-catalyzed oxidative coupling reactions provide an alternative approach for isoquinoline functionalization [18]. These reactions typically employ Rh(III) complexes as catalysts and proceed through C-H activation mechanisms [20]. The reaction conditions generally require temperatures of 100-140°C and afford yields ranging from 65-85% with high regioselectivity [18].
Heck coupling reactions involving isoquinoline derivatives proceed under relatively harsh conditions, typically requiring temperatures of 120-140°C with Pd(OAc)₂/PPh₃ catalyst systems [22]. The yields for these reactions range from 60-85%, with moderate regioselectivity depending on the specific substrate and reaction conditions [22].
Palladium-catalyzed C-H activation reactions represent an emerging area of significant interest [20] [21]. These reactions enable direct functionalization of the isoquinoline ring system without the need for pre-functionalized substrates [20]. The reaction conditions typically involve temperatures of 100-150°C with yields ranging from 60-80%, though regioselectivity can be variable depending on the specific ligand system employed [21].
The pH-dependent stability of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride in aqueous systems represents a critical aspect of its chemical behavior [23] [24]. The compound exhibits complex protonation equilibria that significantly influence its stability, solubility, and reactivity profiles across different pH ranges [6] [25].
The isoquinoline moiety demonstrates a pKa value of approximately 5.1, consistent with other isoquinoline derivatives [6]. This basicity arises from the lone pair electrons on the nitrogen atom, which can accept protons in acidic environments [24] [6]. The ethylamine side chain contributes additional basicity to the overall system, creating multiple protonation sites that respond differently to pH variations [25] [26].
Under strongly acidic conditions (pH 1.0-2.0), the compound exists predominantly in its fully protonated form, with protonation occurring at both the isoquinoline nitrogen and the ethylamine nitrogen atoms [23] [26]. This diprotonated species demonstrates enhanced water solubility and remains stable as the dihydrochloride salt [23]. The protonation level exceeds 99% under these conditions, ensuring complete ionization of the compound [26].
| pH Range | Protonation State | Stability | Dominant Species |
|---|---|---|---|
| 1.0 - 2.0 | Fully protonated (>99%) | Stable (salt form) | Dihydrochloride salt |
| 2.0 - 4.0 | Predominantly protonated (95-99%) | Stable | Monoprotonated form |
| 4.0 - 6.0 | Partially protonated (50-95%) | Stable with some hydrolysis | Equilibrium mixture |
| 6.0 - 8.0 | Mixed forms (20-80%) | Moderate stability | Free base emerging |
| 8.0 - 10.0 | Predominantly neutral (5-20%) | Decreased stability | Free base predominant |
| 10.0 - 12.0 | Fully neutral (<5%) | Potential degradation | Free base only |
In moderately acidic conditions (pH 2.0-4.0), the compound maintains predominantly protonated forms with 95-99% protonation levels [26]. The stability remains high under these conditions, with the monoprotonated form becoming increasingly prevalent as the pH approaches the pKa value [25]. The compound demonstrates excellent stability with minimal hydrolysis or degradation [23].
At pH ranges approaching neutrality (pH 4.0-6.0), the compound exhibits partial protonation with 50-95% of molecules existing in protonated forms [26]. The stability profile shows some evidence of hydrolytic processes, though the compound remains generally stable [23]. An equilibrium mixture of protonated and neutral forms predominates under these conditions [25].
Under neutral to slightly basic conditions (pH 6.0-8.0), the compound exists in mixed protonation states with 20-80% protonation levels [26]. The stability decreases compared to acidic conditions, with the free base form beginning to emerge as a significant species [27]. The compound maintains moderate stability, though some degradation pathways may become accessible [23].
At basic pH levels (pH 8.0-10.0), the compound exists predominantly in its neutral form with only 5-20% protonation [26]. The stability decreases significantly under these conditions, with the free base form predominating [27]. The enhanced basicity of the medium can lead to nucleophilic attack on the compound, resulting in potential degradation [23].
| Reaction Type | Rate Constant | Activation Energy (kJ/mol) | Temperature Dependence |
|---|---|---|---|
| Nucleophilic substitution at ethylamine | 1.2 × 10⁻³ M⁻¹s⁻¹ | 65.2 | Strong |
| Electrophilic substitution at C-5 | 4.5 × 10⁻⁴ M⁻¹s⁻¹ | 78.5 | Strong |
| Protonation equilibrium | 2.1 × 10⁶ M⁻¹s⁻¹ | 12.3 | Weak |
| Hydrolysis (acidic conditions) | 3.2 × 10⁻⁵ s⁻¹ | 89.4 | Moderate |
| Hydrolysis (basic conditions) | 1.8 × 10⁻⁴ s⁻¹ | 72.1 | Moderate |
Under strongly basic conditions (pH 10.0-12.0), the compound exists almost exclusively in its neutral form with less than 5% protonation [26]. The stability becomes compromised under these conditions, with potential degradation pathways becoming thermodynamically and kinetically favorable [23]. The free base form may undergo various degradation reactions including hydrolysis and oxidation [27].
The kinetic parameters governing these pH-dependent processes have been extensively characterized [15] [16]. The protonation equilibrium demonstrates extremely rapid kinetics with a rate constant of 2.1 × 10⁶ M⁻¹s⁻¹ and a low activation energy of 12.3 kJ/mol [15]. In contrast, hydrolysis reactions proceed more slowly, with rate constants of 3.2 × 10⁻⁵ s⁻¹ under acidic conditions and 1.8 × 10⁻⁴ s⁻¹ under basic conditions [16].
The electronic structure of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride has been extensively investigated using advanced quantum mechanical methods. These studies provide fundamental insights into the molecular orbitals, electronic transitions, and ground-state properties that govern the chemical behavior of this isoquinoline derivative.
Frontier Molecular Orbital Analysis
Quantum mechanical calculations employing density functional theory methods have revealed crucial information about the frontier molecular orbitals of isoquinoline-based compounds. The highest occupied molecular orbital (HOMO) energy levels typically range from -5.58 to -6.2 electron volts, while the lowest unoccupied molecular orbital (LUMO) energies are found between 1.80 and 2.1 electron volts [1] [2] [3]. These values indicate a HOMO-LUMO energy gap of approximately 3.78 electron volts, suggesting considerable molecular stability and moderate chemical reactivity.
The electronic structure calculations demonstrate that the isoquinoline ring system exhibits extensive π-conjugation, with the nitrogen atom contributing significantly to the electronic density distribution. Time-dependent density functional theory studies have shown that the lowest-energy electronic transitions occur in the ultraviolet region between 250 and 320 nanometers, corresponding to π→π* transitions characteristic of aromatic heterocycles [4] [5] [6].
Electronic Excitation Energies
Computational studies using the Complete Active Space Self-Consistent Field (CASSCF) method combined with second-order perturbation theory (CASPT2) have provided detailed information about excited state energies. The vertical excitation energies for the n→π* state are typically higher than those for the π→π* state, with the C-N-C bond angle playing a crucial role in determining the relative energies of these states [2] [7]. When the C-N-C angle increases, the n→π* state can become energetically lower than the π→π* state, leading to significant changes in the photophysical properties.
Charge Distribution and Dipole Moments
Quantum mechanical calculations have determined that isoquinoline derivatives possess dipole moments in the range of 2.004 to 2.3 Debye units, reflecting the polar nature of the heterocyclic nitrogen atom [3] [8]. The charge distribution analysis reveals that the nitrogen atom carries a partial negative charge, while the carbon atoms adjacent to nitrogen exhibit partial positive charges. This electronic distribution significantly influences the molecular interactions and binding properties of the compound.
Vibrational Analysis
Harmonic vibrational frequency calculations using density functional theory methods have provided comprehensive assignments for the infrared and Raman spectra of isoquinoline derivatives. The characteristic vibrational modes include C-H stretching vibrations (3000-3200 cm⁻¹), C=C aromatic stretching (1600-1500 cm⁻¹), and C-N stretching modes (1300-1200 cm⁻¹) [9] [3]. These calculations are essential for understanding the molecular dynamics and providing spectroscopic identification markers.
Molecular dynamics simulations have been employed to investigate the solvation behavior and dynamic properties of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride in various solvent environments. These studies provide crucial insights into the molecular interactions that govern solubility, stability, and biological activity.
Aqueous Solvation Studies
Extensive molecular dynamics simulations have been conducted to examine the solvation of isoquinoline derivatives in aqueous solutions. The simulations reveal that water molecules form strong hydrogen bonds with the nitrogen atom of the isoquinoline ring, with typical hydrogen bond distances of 2.8-3.2 Angstroms [10] [11]. The radial distribution functions calculated from these simulations show well-defined peaks corresponding to the first and second solvation shells around the heterocyclic nitrogen.
The solvation free energy calculations indicate that isoquinoline derivatives exhibit favorable interactions with water, with solvation free energies typically ranging from -8 to -12 kilocalories per mole [12] [10]. These values suggest that the compounds are reasonably soluble in aqueous media, which is consistent with their biological activity profiles.
Organic Solvent Interactions
Molecular dynamics simulations in organic solvents have demonstrated that isoquinoline derivatives exhibit different solvation patterns compared to aqueous solutions. In aprotic solvents such as dimethyl sulfoxide and acetonitrile, the solvation is primarily governed by dipole-dipole interactions and van der Waals forces rather than hydrogen bonding [13] [14]. The calculated solvation free energies in organic solvents are generally less negative than in water, indicating weaker solvent-solute interactions.
Ionic Liquid Solvation
Recent molecular dynamics studies have investigated the solvation of aromatic compounds in ionic liquids, revealing unique solvation mechanisms. The charge-alternating nanodomains formed in ionic liquids substantially reduce the free energy penalty associated with molecular reorganization, leading to enhanced solvation stability [14] [15]. These findings suggest that ionic liquids may serve as effective solvents for isoquinoline derivatives in various applications.
Dynamic Properties and Diffusion
Molecular dynamics simulations have provided detailed information about the translational and rotational dynamics of isoquinoline derivatives in solution. The translational diffusion coefficients typically range from 0.5 to 1.2 × 10⁻⁵ cm²/s in aqueous solutions, depending on the specific substituents and solution conditions [16] [10]. The rotational correlation times are found to be in the picosecond range, indicating relatively rapid molecular reorientation.
The simulations have also revealed that the presence of the ethanamine side chain significantly affects the molecular dynamics compared to the parent isoquinoline molecule. The flexible side chain exhibits conformational flexibility that influences both the solvation structure and the overall molecular dynamics [17] [11].
Thermodynamic Properties
Molecular dynamics simulations combined with thermodynamic integration methods have been used to calculate various thermodynamic properties of isoquinoline derivatives. These calculations provide enthalpy of solvation, entropy changes upon solvation, and heat capacity variations. The results indicate that solvation is generally enthalpically favorable but entropically unfavorable, leading to temperature-dependent solubility behavior [18] [19].
Density functional theory calculations have been extensively employed to investigate the reaction mechanisms and pathways relevant to 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride. These studies provide detailed information about transition states, activation energies, and reaction intermediates.
Protonation and Deprotonation Mechanisms
Density functional theory calculations have revealed the energetics of protonation and deprotonation reactions of isoquinoline derivatives. The most favorable protonation site is the ring nitrogen atom, with calculated protonation energies ranging from 220 to 240 kilocalories per mole [20] [21]. The formation of the protonated species leads to significant changes in the electronic structure, including redistribution of electron density and alterations in the molecular geometry.
The deprotonation of the ethanamine group has been studied using various density functional theory methods. The calculations indicate that the primary amine group exhibits a pKa value of approximately 9.5, which is consistent with experimental observations for similar compounds [22] [20]. The transition state for proton transfer involves the formation of a hydrogen-bonded complex with the solvent molecules.
Conformational Analysis
Density functional theory calculations have been used to investigate the conformational preferences of the ethanamine side chain in 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride. The potential energy surface scans reveal multiple local minima corresponding to different conformational states of the flexible side chain [23] [24]. The energy barriers for conformational interconversion are typically 3-8 kilocalories per mole, indicating rapid conformational equilibration at room temperature.
Oxidation and Reduction Pathways
Theoretical studies have examined the oxidation and reduction pathways of isoquinoline derivatives using density functional theory methods. The calculations predict that oxidation primarily occurs at the nitrogen atom, leading to the formation of N-oxide species with calculated oxidation potentials of approximately 1.2-1.5 volts [25] [26]. The reduction pathways involve the formation of dihydroisoquinoline intermediates, with reduction potentials ranging from -1.8 to -2.2 volts.
Catalytic Reaction Mechanisms
Density functional theory calculations have been employed to investigate catalytic reactions involving isoquinoline derivatives. Studies of asymmetric hydrogenation reactions have revealed that the reaction proceeds through a stepwise mechanism involving initial substrate binding, followed by hydride transfer and proton transfer steps [22] [27]. The calculated activation energies for these steps range from 15 to 25 kilocalories per mole, depending on the specific catalyst and reaction conditions.
Reaction Thermodynamics
Comprehensive thermodynamic analysis using density functional theory methods has provided detailed information about the energetics of various chemical transformations. The calculations include reaction enthalpies, free energies, and entropy changes for key reactions. These data are essential for understanding the thermodynamic feasibility and selectivity of different reaction pathways [24] [28].
Transition State Characterization
Density functional theory calculations have been used to locate and characterize transition states for various reactions involving isoquinoline derivatives. The transition state structures exhibit characteristic features such as partially formed or broken bonds, with calculated imaginary frequencies corresponding to the reaction coordinate. The activation energies calculated from these transition states provide quantitative measures of reaction kinetics [29] [30].